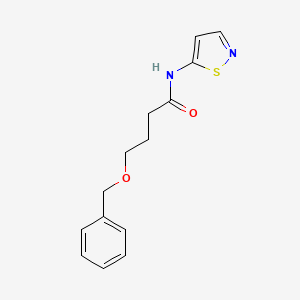![molecular formula C14H19FN2O3SSi B6994664 2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide](/img/structure/B6994664.png)
2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonylamino group, and a trimethylsilylprop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Fluorophenyl Sulfonyl Chloride: The starting material, 2-fluorophenyl sulfonyl chloride, can be synthesized by reacting 2-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Amination Reaction: The sulfonyl chloride is then reacted with an amine, such as 3-trimethylsilylprop-2-ynylamine, in the presence of a base like triethylamine to form the sulfonylamino intermediate.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylamino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trimethylsilylprop-2-ynyl group can undergo coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. The trimethylsilylprop-2-ynyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide
- 2-[(2-bromophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide
- 2-[(2-iodophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide
Uniqueness
Compared to its analogs, 2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-(3-trimethylsilylprop-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3SSi/c1-22(2,3)10-6-9-16-14(18)11-17-21(19,20)13-8-5-4-7-12(13)15/h4-5,7-8,17H,9,11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXHHBNOYILRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCNC(=O)CNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
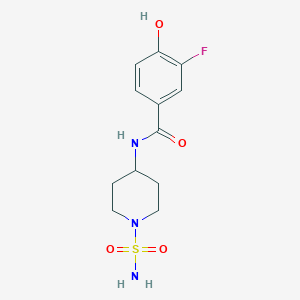
![1-tert-butyl-N-[3-(5-methyl-1H-imidazol-2-yl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B6994589.png)
![1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B6994597.png)
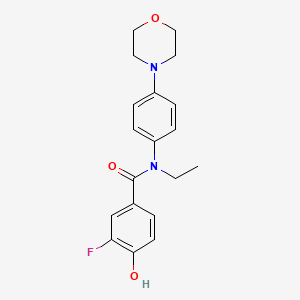
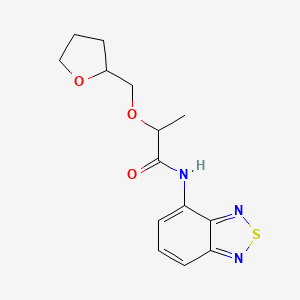
![5-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-5-oxopentanenitrile](/img/structure/B6994617.png)
![cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6994630.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-(3-fluorophenyl)-3-methylbutanamide](/img/structure/B6994637.png)
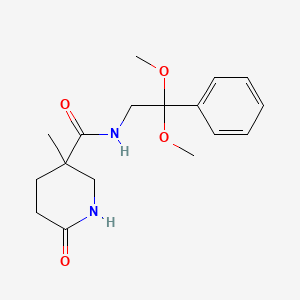
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B6994657.png)
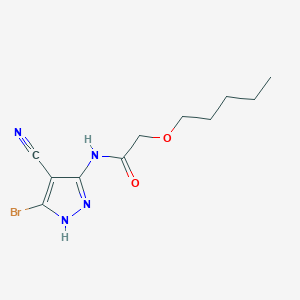
![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)

